1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-
Description
The compound “1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-” is a xanthine derivative characterized by a purine-2,6-dione core substituted with a 2-furanylmethylamino group at position 8, a methyl group at position 3, and a 2-phenoxyethyl chain at position 5. This structural configuration confers unique physicochemical and pharmacological properties. The furan moiety and phenoxyethyl side chain likely influence solubility, receptor binding, and metabolic stability, distinguishing it from other purine derivatives .
Properties
IUPAC Name |
8-(furan-2-ylmethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-23-16-15(17(25)22-19(23)26)24(9-11-28-13-6-3-2-4-7-13)18(21-16)20-12-14-8-5-10-27-14/h2-8,10H,9,11-12H2,1H3,(H,20,21)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURHQZDDCLXXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147177 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105522-60-9 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105522609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-((2-FURYLMETHYL)AMINO)-3-ME-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- is a derivative of purine that has garnered attention for its potential biological activities. Purine derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antiviral effects. This article aims to provide a comprehensive review of the biological activity associated with this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 354.41 g/mol. The structure includes a purine core modified with various substituents that contribute to its biological activity.
The biological activity of purine derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The mechanisms can include:
- Inhibition of Enzymes : Many purine derivatives act as competitive inhibitors by binding to the active sites of enzymes, thereby preventing substrate interaction.
- Receptor Modulation : These compounds may also interact with various receptors, altering signal transduction pathways which can lead to therapeutic effects.
Analgesic and Anti-inflammatory Effects
Research has shown that derivatives of purine-2,6-dione exhibit significant analgesic and anti-inflammatory activities. A study evaluating various purine derivatives highlighted that many compounds in this class demonstrated effectiveness in reducing pain and inflammation through mechanisms involving TRPA1 antagonism and phosphodiesterase (PDE) inhibition .
Key Findings:
- TRPA1 Antagonism : Compounds that inhibit the TRPA1 channel have been shown to alleviate pain in animal models.
- PDE4/7 Inhibition : Inhibition of these enzymes contributes to anti-inflammatory effects by modulating cyclic nucleotide levels.
Antiviral Activity
Recent studies have identified certain purine derivatives as potential inhibitors of viral proteases, including the SARS-CoV-2 main protease (Mpro). Molecular docking studies indicated that specific compounds showed strong binding affinities to Mpro, suggesting their potential as antiviral agents .
Table 1: Biological Activities of Selected Purine Derivatives
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Compound A | Analgesic | TRPA1 antagonism | |
| Compound B | Anti-inflammatory | PDE4/7 inhibition | |
| Compound C | Antiviral | Mpro inhibition | |
| Compound D | Antiarthritic | Multifunctional action |
Study on Analgesic Properties
A study conducted on various purine derivatives demonstrated significant analgesic effects in animal models. Among the tested compounds, one derivative exhibited a notable reduction in pain response during formalin and carrageenan-induced tests .
Antiviral Potential Against SARS-CoV-2
In silico studies have screened numerous compounds for their ability to inhibit SARS-CoV-2 Mpro. The most promising candidates displayed strong binding affinities and were subjected to molecular dynamics simulations to assess stability and interaction patterns .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and pharmacologically related purine-2,6-dione derivatives:
Structural and Functional Insights
- Substituent Effects on Solubility: The 2-phenoxyethyl group in the target compound likely reduces water solubility compared to the 2-hydroxyethyl analog (: C₁₄H₁₇N₅O₄) but improves lipid membrane permeability . Furan vs.
- Pharmacological Divergence: DPP-4 Inhibition: Linagliptin’s piperidinyl and butynyl groups are critical for DPP-4 binding, whereas the target compound lacks these motifs, suggesting divergent therapeutic targets . Adenosine Receptor Modulation: Istradefylline’s styryl group enables strong A2A antagonism, while the target compound’s furan and phenoxyethyl groups may favor interaction with other adenosine receptor subtypes .
Synthetic and Analytical Data :
- FTIR spectra of similar compounds (e.g., nitro- or chloro-substituted purine-diones) show characteristic peaks for –N–H (3344 cm⁻¹), –C=O (1697 cm⁻¹), and aliphatic –C–H (2852 cm⁻¹) stretching, which would apply to the target compound .
- Mass spectrometry of analogs reveals fragmentation patterns (e.g., m/z = 169, 149), aiding in structural confirmation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing purine-dione derivatives with targeted substitutions at the 8-position?
- Methodological Answer : Synthesis typically involves multi-step alkylation/amination reactions. For example, introducing the 2-furanylmethylamino group at the 8-position may require nucleophilic substitution under anhydrous conditions with a catalyst like K₂CO₃ in DMF. Purification via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) ensures removal of byproducts. Characterization via LC-MS and ¹H/¹³C NMR confirms regioselectivity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- FTIR : Identify key functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹ for dione moieties, N-H stretching at ~3300 cm⁻¹ for the amine group) .
- NMR : ¹H NMR should show singlet peaks for methyl groups (δ ~3.2–3.5 ppm) and splitting patterns for ethyl/phenoxyethyl chains. ¹³C NMR confirms carbonyl carbons (δ ~150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .
Advanced Research Questions
Q. How do substitutions at the 8-position modulate adenosine receptor binding affinity?
- Methodological Answer : Compare bioactivity data for analogs with varying 8-position groups. For instance:
- Istradefylline (8-styryl substitution) acts as an A2A receptor antagonist for Parkinson’s disease .
- Fenethylline (8-(2-((α-methylphenethyl)amino)ethyl) substitution) exhibits psychostimulant effects via dopamine modulation .
- Experimental Approach : Perform radioligand binding assays (e.g., using ³H-labeled adenosine analogs) to quantify Ki values. Computational docking (e.g., AutoDock Vina) predicts binding poses in receptor pockets .
Q. What strategies resolve contradictions in reported biological activities of structurally similar purine-diones?
- Methodological Answer :
- Comparative SAR Analysis : Systematically evaluate substituent effects (e.g., steric bulk, electronic properties) across studies. For example, 8-aryl vs. 8-alkylamino groups may alter receptor selectivity .
- In Vitro/In Vivo Correlation : Validate conflicting data using standardized assays (e.g., cAMP inhibition for A2A antagonism) and control for metabolic differences (e.g., cytochrome P450 interactions) .
Q. Can computational models predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), BBB permeability, and metabolic stability. For example, the phenoxyethyl group may enhance half-life via reduced hepatic clearance .
- DMPK Studies : Validate predictions with in vitro assays (e.g., Caco-2 cell permeability, microsomal stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
